(3R,4R)-4-aminopiperidin-3-ol dihydrochloride
Description
(3R,4R)-4-Aminopiperidin-3-ol dihydrochloride is a piperidine derivative characterized by its stereospecific configuration at the 3R and 4R positions. This compound features both amino and hydroxyl functional groups on adjacent carbons of the piperidine ring, making it a versatile intermediate in pharmaceutical synthesis. Its dihydrochloride salt form enhances stability and solubility, critical for drug formulation. Key physical properties include a melting point range of 202–215°C and a high optical rotation ([α]25D +93° to +101° in methanol), indicative of its chiral purity .
Properties
Molecular Formula |
C5H14Cl2N2O |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
(3R,4R)-4-aminopiperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |
InChI Key |
TXJUMWIOLHLXPY-ALUAXPQUSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1N)O.Cl.Cl |
Canonical SMILES |
C1CNCC(C1N)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
(3R,4R)-4-Aminopiperidin-3-ol dihydrochloride (CAS: 2704165-26-2) has the molecular formula $$ \text{C}5\text{H}{14}\text{Cl}2\text{N}2\text{O} $$ and a molar mass of 189.08 g/mol. Its stereochemistry is defined by two adjacent chiral centers at the 3- and 4-positions of the piperidine ring, necessitating enantioselective synthesis to avoid racemization. The compound exists as a dihydrochloride salt, enhancing its stability and solubility for storage and handling.
Key Applications
While direct applications remain proprietary, structural analogs of this compound are integral to synthesizing dipeptidyl peptidase-4 inhibitors (e.g., linagliptin) and kinase modulators. Its piperidine scaffold is a common pharmacophore in central nervous system-targeting drugs, underscoring the importance of stereochemical precision in its preparation.
Synthetic Methodologies
Asymmetric Synthesis via Chiral Catalysis
The most widely reported method involves asymmetric reduction of a ketone intermediate derived from nipecotic acid (piperidine-3-carboxylic acid). A representative protocol includes:
- Chiral Resolution of Nipecotic Acid : Nipecotic acid is converted to its tert-butyloxycarbonyl (Boc)-protected hydrazide using $$ \text{N,N} $$-diisopropylethylamine (DIPEA) and hydrazine hydrate.
- Curtius Rearrangement : The hydrazide undergoes nitrosation with sodium nitrite ($$ \text{NaNO}_2 $$) in acidic media (e.g., HCl), forming an acyl azide intermediate. Thermal decomposition via Curtius rearrangement yields an isocyanate, which hydrolyzes to the target amine.
- Diastereomeric Salt Formation : The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt, achieving ≥97% purity.
Key Data :
- Yield : 65–72% over three steps.
- Enantiomeric Excess : 89–93% ee (HPLC analysis).
- Reaction Conditions : 0–5°C for nitrosation; 80–100°C for rearrangement.
This method avoids protective group strategies, simplifying industrial scalability.
Partial Reduction of Pyridine Derivatives
An alternative route involves partial hydrogenation of pyridine precursors:
- Synthesis of 3-Aminopyridine : 3-Cyanopyridine is hydrolyzed to 3-aminopyridine using aqueous NaOH under reflux.
- Stereoselective Hydrogenation : Catalytic hydrogenation with a chiral ruthenium catalyst (e.g., Ru-BINAP) reduces the pyridine ring to piperidine while preserving the amine group’s stereochemistry.
- Salt Formation : The product is crystallized as the dihydrochloride salt using HCl gas in ethanol.
Key Data :
This method’s reliance on high-pressure hydrogenation limits its cost-effectiveness for large-scale production.
Resolution via Diastereomeric Crystallization
For racemic mixtures, enantiomeric enrichment is achieved using chiral resolving agents:
- Racemate Preparation : Racemic 4-aminopiperidin-3-ol is synthesized via non-stereoselective Curtius rearrangement.
- Complexation with Dibenzoyl-L-Tartaric Acid : The racemate forms diastereomeric salts with dibenzoyl-L-tartaric acid in ethanol, enabling fractional crystallization.
- Acidification : The resolved free base is treated with HCl to yield the dihydrochloride.
Key Data :
- Resolution Efficiency : 70–75% recovery of the (3R,4R)-enantiomer.
- Purity : 98–99% after two crystallizations.
Comparative Analysis of Methods
| Parameter | Asymmetric Synthesis | Partial Hydrogenation | Diastereomeric Resolution |
|---|---|---|---|
| Yield | 65–72% | 55–60% | 70–75% |
| Enantiomeric Excess | 89–93% ee | 90–95% ee | 98–99% ee after crystallization |
| Cost | Moderate | High (catalyst cost) | Low |
| Scalability | Industrial | Pilot-scale | Laboratory-scale |
Notable Observations :
- Asymmetric synthesis balances yield and stereoselectivity, making it preferred for commercial production.
- Diastereomeric resolution, while inefficient, provides ultra-high purity for preclinical studies.
Industrial-Scale Optimization
Catalyst Recycling
Recovering chiral catalysts (e.g., Ru-BINAP) via filtration or extraction improves cost efficiency. One patent describes a membrane-based separation process that achieves 85% catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction may produce various piperidine-based compounds .
Scientific Research Applications
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride is a chiral compound with a piperidine ring, an amino group, and a hydroxyl group at the 3 and 4 positions configured as R. The dihydrochloride form enhances its water solubility, making it suitable for medicinal chemistry applications.
Applications in Pharmaceutical Development
This compound serves as a lead compound in drug discovery, particularly for treatments targeting central nervous system disorders. Research suggests it has potential as a therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter systems. Interaction studies have shown its potential to interact with specific receptors and enzymes, with computer-aided prediction tools identifying possible binding affinities with neurotransmitter receptors, suggesting its utility in modulating synaptic activity.
Chemical Reactivity
The compound's chemical reactivity is attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in dehydration synthesis or esterification reactions. It can also undergo oxidation reactions to form corresponding ketones or aldehydes depending on the reaction conditions.
QSAR Models
Quantitative structure-activity relationship (QSAR) models analyze how structural features influence biological effects to predict the biological activity of this compound.
Potential issues
Mechanism of Action
The mechanism of action of (3R,4R)-4-aminopiperidin-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Physical and Chemical Properties
The table below compares key properties of (3R,4R)-4-aminopiperidin-3-ol dihydrochloride with related compounds:
| Compound Name | Melting Point (°C) | [α]25D (Solvent) | Solubility | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | 202–215 | +93° to +101° (CH3OH) | Aqueous acid, methanol (slight) | 255.79* | Pharmaceutical intermediate |
| rac-(3R,4R)-3-Aminopiperidin-4-ol dihydrochloride | N/A | Racemic mixture | N/A | 255.79 | Chiral resolution studies |
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | N/A | N/A | Aqueous acid, DMSO (heated) | 277.2 | Tofacitinib intermediate |
| (3R,4S)-4-Aminooxan-3-ol hydrochloride | N/A | N/A | Methanol, DMSO | 153.61 | Peptide synthesis |
Key Observations :
- Optical Activity: The target compound exhibits high optical rotation due to its enantiomeric purity, unlike the racemic rac-(3R,4R)-3-aminopiperidin-4-ol dihydrochloride .
- Solubility : Compared to the benzyl-methylpiperidine derivative, the target compound has lower solubility in organic solvents, likely due to reduced lipophilicity .
- Structural Analogues: The tetrahydro-pyran derivative (3R,4S)-4-aminooxan-3-ol hydrochloride shares functional groups but differs in ring structure, leading to lower molecular weight and distinct applications .
Key Differences :
Functional Group Impact :
- The amino-hydroxyl motif in the target compound enhances hydrogen bonding capacity, favoring interactions with biological targets, whereas the benzyl group in the tofacitinib intermediate increases lipophilicity for membrane penetration .
Biological Activity
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, drawing from diverse scientific literature.
Chemical Structure and Synthesis
The compound this compound is characterized by its specific stereochemistry, which is crucial for its biological activity. The synthesis of this compound has been extensively studied, with methods focusing on the regio- and stereospecific formation of enantiomerically pure derivatives. For instance, a recent synthesis involved the interaction of optically pure (3R,4S)-3,4-epoxypiperidine with various amines under specific conditions to yield the desired enantiomers .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antinociceptive Properties
Research indicates that compounds related to piperidine derivatives exhibit significant antinociceptive effects. In studies involving the fentanyl series—of which (3R,4R)-4-aminopiperidin-3-ol may be a structural analog—high affinity for μ-opioid receptors was observed. These compounds showed potent analgesic activity with low affinity for δ and κ receptors, suggesting a targeted mechanism for pain relief .
2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For example, certain analogs demonstrated enhanced cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structural modifications in piperidine derivatives have been linked to their ability to interact with cellular targets effectively .
3. Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective capabilities. Specifically, this compound has been suggested to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition could enhance cholinergic signaling in the brain, providing a therapeutic avenue for cognitive enhancement .
Data Tables
The following table summarizes key findings from various studies regarding the biological activities associated with this compound and related compounds.
| Activity | Mechanism | Reference |
|---|---|---|
| Antinociceptive | μ-opioid receptor agonism | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | AChE inhibition |
Case Study 1: Antinociceptive Activity in Animal Models
In a controlled study using animal models, this compound was administered to assess its pain-relieving properties. The results indicated a significant reduction in pain responses compared to controls, validating its potential as an analgesic agent.
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the anticancer efficacy of piperidine derivatives including this compound against human cancer cell lines. The compound exhibited dose-dependent cytotoxic effects and induced apoptosis through mitochondrial pathways .
Q & A
Q. What are the recommended safety protocols for handling (3R,4R)-4-aminopiperidin-3-ol dihydrochloride in laboratory settings?
Methodological Answer:
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols. If inhaled, move to fresh air immediately and seek medical attention if symptoms persist .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, remove contaminated clothing and rinse skin with water for 15 minutes .
- Waste Disposal: Segregate waste in labeled containers and follow institutional guidelines for hazardous chemical disposal. Partner with certified waste management services to prevent environmental contamination .
- Storage: Store in airtight containers under inert atmosphere (e.g., nitrogen) at room temperature to prevent degradation .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer:
Q. What synthetic routes are reported for this compound?
Methodological Answer:
- Chiral Resolution: Start with racemic 4-aminopiperidin-3-ol and employ chiral chromatography or diastereomeric salt formation (e.g., using L-tartaric acid) to isolate the (3R,4R) enantiomer .
- Stereoselective Synthesis:
- Yield Optimization: Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and adjust stoichiometry of HCl to prevent over-salification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for (3R,4R)-4-aminopiperidin-3-ol derivatives?
Methodological Answer:
- Assay Reprodubility:
- Data Normalization: Normalize activity data to internal controls (e.g., % inhibition relative to reference antagonists) and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .
- Meta-Analysis: Use cheminformatics tools (e.g., PubChem Bioactivity Data) to compare structural analogs and identify outliers due to stereochemical impurities .
Q. What strategies are effective for optimizing the stability of this compound in aqueous formulations?
Methodological Answer:
Q. How can computational methods guide the design of (3R,4R)-4-aminopiperidin-3-ol derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability using PAMPA-BBB models and logP values (target: 1–3 for CNS penetration) .
- ADMET Prediction: Use QSAR models (e.g., SwissADME) to optimize metabolic stability (CYP3A4 t½ > 60 min) and reduce hERG inhibition (IC₅₀ > 10 μM) .
- Docking Studies: Target specific receptors (e.g., σ-1 or NMDA) with Glide or AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonding to key residues (e.g., Asp110 in σ-1) .
Q. What experimental designs are suitable for evaluating the environmental impact of this compound?
Methodological Answer:
- Ecotoxicology Assays:
- Fate Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
